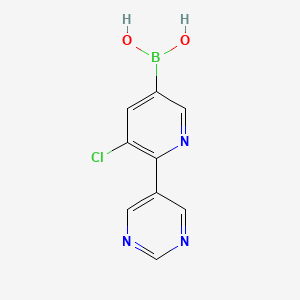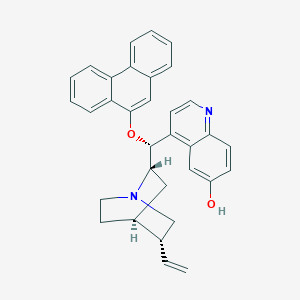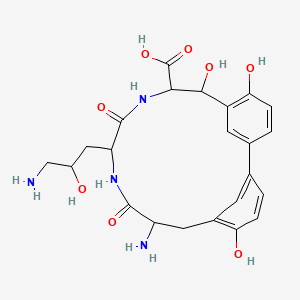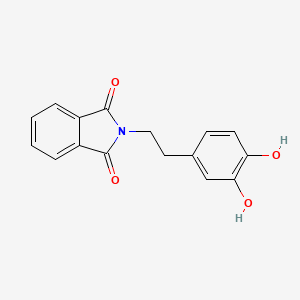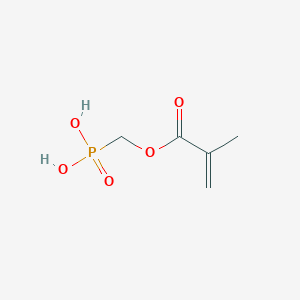
((Methacryloyloxy)methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a methylene bridge, which is further connected to a 2-methylprop-2-enoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid typically involves the esterification of phosphonic acid derivatives with 2-methylprop-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylprop-2-enoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate esters and phosphine ligands.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group mimics the phosphate group in biological molecules, allowing it to interact with enzymes that process phosphate substrates.
Medicine
In medicine, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents. The compound’s ability to inhibit key enzymes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used as a flame retardant and a plasticizer. Its stability and reactivity make it suitable for incorporation into polymers and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group binds to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Methoxyphenyl isocyanate: A chemoselective reagent for amine protection/deprotection.
Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid): A polymer used in various industrial applications.
Uniqueness
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is unique due to its combination of a phosphonic acid group with a 2-methylprop-2-enoyl moiety. This structure imparts specific reactivity and stability, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C5H9O5P |
|---|---|
Molekulargewicht |
180.10 g/mol |
IUPAC-Name |
2-methylprop-2-enoyloxymethylphosphonic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
InChI-Schlüssel |
QHUQZGZZEWXSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)


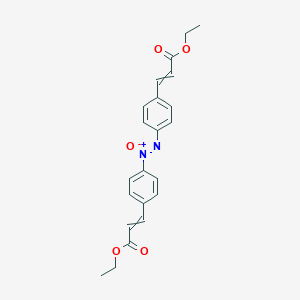
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

